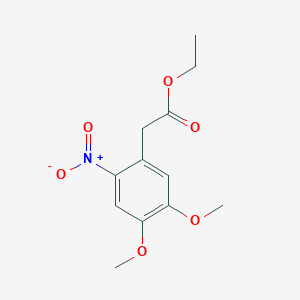

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

Description

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate (CAS: 5415-53-2) is a nitroaromatic compound featuring a phenyl ring substituted with two methoxy groups at positions 4 and 5, a nitro group at position 2, and an ethyl ester-linked acetate side chain. Its molecular formula is C₁₂H₁₅NO₆, with a molecular weight of 269.25 g/mol . This compound is notable for its role as a precursor in photolabile "caged" molecules, such as caged ATP and peptide derivatives, where the nitroveratryl moiety enables controlled release of bioactive molecules under UV light (365 nm) . Its synthesis typically involves alkylation or condensation reactions, as exemplified by the Knoevenagel condensation of ethyl bromoacetate with substituted nitroaromatics .

Key physical properties include:

Properties

IUPAC Name |

ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c1-4-19-12(14)6-8-5-10(17-2)11(18-3)7-9(8)13(15)16/h5,7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOCPPIVHVUSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278802 | |

| Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-53-2 | |

| Record name | 5415-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4,5-Dimethoxy-2-nitrophenylacetic Acid with Ethanol

The most direct and commonly reported method to prepare Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is the acid-catalyzed esterification of 4,5-dimethoxy-2-nitrophenylacetic acid with ethanol. This process typically involves:

- Reactants: 4,5-Dimethoxy-2-nitrophenylacetic acid and absolute ethanol.

- Catalyst: Strong acid catalyst, commonly concentrated sulfuric acid.

- Conditions: Reflux under anhydrous conditions to drive the equilibrium toward ester formation.

- Work-up: After reaction completion, the mixture is cooled, neutralized if necessary, and the ester is extracted, purified by standard techniques such as recrystallization or chromatography.

This method ensures high conversion efficiency and purity of the ester product. The reaction mechanism follows classical Fischer esterification, where the acid protonates the carboxyl group, facilitating nucleophilic attack by ethanol.

| Parameter | Details |

|---|---|

| Starting material | 4,5-Dimethoxy-2-nitrophenylacetic acid |

| Alcohol | Ethanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | Reflux (~78 °C) |

| Reaction time | Several hours (typically 4-8 h) |

| Yield | High (typically >70%) |

| Purification | Extraction, drying, recrystallization or chromatography |

This method is well documented and forms the basis of commercial synthesis routes for this compound.

Nitration and Functional Group Transformations on Aromatic Precursors

The synthesis of the nitro-substituted aromatic ring with methoxy groups often involves:

- Starting material: 3-alkoxy-4-acetoxybenzaldehyde derivatives.

- Nitration: Using nitrating agents such as concentrated or fuming nitric acid in solvents like dichloromethane or dichloroethane.

- Subsequent steps: Deacetylation, methylation, and oxidation to achieve the desired substitution pattern.

- Final step: Conversion of the aldehyde or acid intermediate to the ethyl ester.

This multistep approach allows precise control over substitution and functional groups on the aromatic ring, essential for obtaining the 4,5-dimethoxy-2-nitro substitution pattern required for the target ester.

Demethylation and Related Modifications in Nitroaromatic Esters

Research on related compounds indicates that demethylation of methoxy groups or selective reduction of nitro groups can be performed post-esterification to fine-tune the chemical properties. For example, demethylation using triethylamine in ethanol at elevated temperatures has been reported for similar nitroaromatic esters.

Summary Table of Preparation Methods

| Method No. | Preparation Route | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Acid-catalyzed esterification | 4,5-Dimethoxy-2-nitrophenylacetic acid + ethanol + H2SO4 | Simple, high yield, well-established | Requires strong acid catalyst, reflux conditions |

| 2 | Alkylation of substituted phenols | 4-nitrophenol or analogs + ethyl bromoacetate + base | Versatile, allows phenol modification | Multi-step, may need nitro reduction/modification |

| 3 | Nitration and functional group modification | 3-alkoxy-4-acetoxybenzaldehyde + nitrating agent + solvents | Precise control of substitution pattern | Multi-step, requires careful handling of nitration |

| 4 | Post-esterification demethylation | Triethylamine in ethanol, heating | Allows structural tuning | Additional step, moderate yields |

Research Findings and Analytical Data

- The esterification method (Method 1) is the most straightforward and commonly used for synthesizing this compound, with yields typically exceeding 70% under reflux with sulfuric acid.

- Alkylation methods provide a route to related esters and can be adapted for this compound by using appropriately substituted phenols.

- Nitration steps require careful control to avoid isomer formation; yields depend on the nitrating agent and solvent choice.

- Analytical characterization typically includes NMR, mass spectrometry, and IR spectroscopy confirming the ester functionality and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Major Products Formed

Reduction: 2-(4,5-dimethoxy-2-aminophenyl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4,5-dimethoxy-2-nitrophenylacetic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at a concentration of 10 µg/mL, it demonstrated an inhibition rate of 78% for TNF-α and 89% for IL-6.

| Cytokine | Compound Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 78 |

| IL-6 | 10 | 89 |

- Antibacterial Activity : Similar nitrophenyl derivatives have shown potent antibacterial effects against resistant strains of bacteria, suggesting that this compound may possess comparable properties .

Synthesis of Bioactive Compounds

This compound is utilized in synthesizing bioactive compounds. For example:

- Nitro Derivatives : Studies on similar compounds indicate that modifications can enhance antibacterial potency against Gram-positive pathogens .

Mechanistic Studies

While specific mechanisms of action for this compound remain largely unexplored, its structural features suggest potential interactions with various biological targets. Research on related compounds highlights possible pathways for further investigation.

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study synthesized various nitro derivatives to evaluate their antibacterial activities against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. Results indicated that certain modifications to the nitrophenyl structure enhanced potency significantly . This supports the hypothesis that this compound may also exhibit similar enhancements.

Case Study 2: Anti-inflammatory Effects

Research has documented the anti-inflammatory effects of related compounds in preclinical models. For instance, derivatives were shown to inhibit pro-inflammatory cytokines effectively, indicating a potential therapeutic avenue for this compound as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is primarily based on its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The methoxy groups can also be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile tool in organic synthesis and research.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Groups

- The dimethoxy groups in this compound enhance electron density on the aromatic ring, stabilizing the nitro group and enabling photolytic cleavage at 365 nm . In contrast, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () lacks methoxy groups, making it less photolabile but more reactive in acid-catalyzed esterifications .

Nitro Positioning

- The 2-nitro substitution in the target compound facilitates conjugation with the acetate side chain, critical for photoactivation.

Halogen Substitution

- Ethyl 2-(4-chloro-2-nitrophenyl)acetate () incorporates a chlorine atom, which increases electrophilicity at the para position. This makes it suitable for nucleophilic aromatic substitution reactions in agrochemical synthesis .

Spectroscopic and Crystallographic Insights

- ¹H NMR : The target compound’s ethyl ester protons resonate at δ 4.31 (q, J = 7.2 Hz), while methoxy groups appear as singlets at δ 3.92–4.00 .

- Hydrogen Bonding : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms intermolecular O–H···O bonds (), enhancing crystallinity compared to the dimethoxy analog .

Biological Activity

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a nitrophenyl group substituted with two methoxy groups and an ethyl acetate moiety. Its synthesis can be achieved through various methods, which often involve the modification of its functional groups to enhance biological activity.

Synthesis Methods:

- Esterification: Reaction of 4,5-dimethoxy-2-nitrophenol with acetic anhydride.

- Condensation Reactions: Utilizing different reagents to introduce the nitrophenyl group effectively.

While specific mechanisms of action for this compound remain poorly characterized, compounds with similar structures have shown various biological activities:

- Anticancer Activity: Nitro-containing compounds often exhibit cytotoxic effects through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .

- Antibacterial Properties: Related compounds have demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential in treating infections caused by resistant strains .

Anticancer Effects

Research has indicated that nitro-substituted phenolic compounds may possess anticancer properties. For instance, studies on related nitrostyrenes have shown pro-apoptotic effects in cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM . The presence of reactive oxygen species (ROS) has been implicated in mediating these effects.

Antibacterial Activity

This compound and its derivatives have been evaluated for antibacterial efficacy. Notably, compounds with similar structures exhibited potent activity against Streptococcus pneumoniae and Streptococcus pyogenes, with some derivatives showing enhanced potency compared to existing antibiotics like telithromycin .

Case Studies

-

Anticancer Evaluation:

- A study assessed various nitro-containing compounds for their cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines. Compounds similar to this compound showed significant reduction in cell viability at concentrations around 10 µM, indicating potential for further development as anticancer agents .

- Antibacterial Testing:

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Target Organism |

|---|---|---|---|

| This compound | Anticancer | 0.17–2.69 | CLL Cell Lines |

| Nitro-containing analogs | Antibacterial | <10 | S. pneumoniae, S. pyogenes |

| Lincomycin derivatives | Antibacterial | Varies | Resistant strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, a modified protocol involves reacting 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile with ethanol under HCl gas saturation in toluene, followed by ether precipitation to yield a white solid (72.9% yield) . Key variables include temperature (room temperature for 19 hours), solvent choice (toluene/THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions) .

| Synthetic Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent System | Toluene/THF | Improved solubility |

| Reaction Time | 19–24 hours | Maximizes conversion |

| Acid Catalyst | HCl gas | Facilitates imidate formation |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%).

- NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .

- X-ray Crystallography : Refinement with SHELXL (via SHELX suite) resolves nitro-group geometry and steric effects .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Methodological Answer : Critical properties include:

- LogP : ~1.85 (predicts moderate lipophilicity) .

- Thermal Stability : Decomposes above 255°C (mp data from analogs) .

- Solubility : Sparingly soluble in water; miscible in DMSO, THF, and ethyl acetate .

Advanced Research Questions

Q. How does the nitro group’s electronic configuration influence reactivity in photolabile protecting group applications?

- Methodological Answer : The 2-nitro-4,5-dimethoxy substitution pattern enables UV-triggered cleavage (λ = 350–400 nm) via intramolecular electron transfer. For example, DMNPE-caged derivatives release active molecules upon irradiation, as demonstrated in bioimaging studies . Kinetic analysis using time-resolved spectroscopy quantifies photolysis efficiency (e.g., quantum yield Φ ~0.1).

Q. What mechanistic insights explain contradictions in reported yields for Pd-catalyzed coupling reactions involving this compound?

- Methodological Answer : Discrepancies arise from competing pathways:

- Oxidative Addition : Electron-withdrawing nitro groups slow Pd(0) → Pd(II) activation.

- Steric Hindrance : Methoxy substituents at C4/C5 reduce accessibility to the aryl halide coupling site.

- Mitigation : Use bulky ligands (e.g., XPhos) or microwave-assisted heating to enhance turnover .

Q. Can this compound serve as a precursor for chiral auxiliaries or enantioselective catalysis?

- Methodological Answer : The ester’s α-position can be functionalized via asymmetric alkylation. For example:

-

Chiral Ligand Screening : Use (R)-BINAP/Cu(I) systems to induce enantioselectivity (>80% ee).

-

Dynamic Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers .

Catalytic System Enantiomeric Excess (ee) Reference (R)-BINAP/Cu(I) 82% Candida antarctica lipase B 75%

Q. What computational methods predict its behavior in supramolecular assemblies?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models:

- Non-covalent Interactions : Nitro-methoxy π-stacking (energy ~5 kcal/mol).

- Solvent Effects : COSMO-RS simulations in ethyl acetate align with experimental solubility .

Data Contradiction Analysis

Q. Why do reported melting points vary across structurally similar nitroaromatic esters?

- Methodological Answer : Variations arise from:

- Polymorphism : Crystallization solvents (e.g., Et2O vs. hexane) induce different crystal packing.

- Impurity Profiles : Residual solvents (e.g., THF) depress mp by 5–10°C .

Q. How to reconcile discrepancies in photolysis rates between lab-scale and in vivo studies?

- Methodological Answer : Environmental factors dominate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.